
H-DL-Asp-DL-Leu-DL-Ser-DL-Lys-DL-Gln-DL-Met-DL-Glu-DL-Glu-DL-Glu-DL-Ala-DL-Val-DL-Arg-DL-Leu-DL-Phe-DL-xiIle-DL-Asp-DL-Trp-DL-Leu-DL-Lys-DL-Asn-Gly-Gly-DL-Pro-DL-Ser-DL-Ser-Gly-DL-Ala-DL-Pro-DL-Pro-DL-Pro-DL-Ser-NH2.CH3CO2H
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “H-DL-Asp-DL-Leu-DL-Ser-DL-Lys-DL-Gln-DL-Met-DL-Glu-DL-Glu-DL-Glu-DL-Ala-DL-Val-DL-Arg-DL-Leu-DL-Phe-DL-xiIle-DL-Asp-DL-Trp-DL-Leu-DL-Lys-DL-Asn-Gly-Gly-DL-Pro-DL-Ser-DL-Ser-Gly-DL-Ala-DL-Pro-DL-Pro-DL-Pro-DL-Ser-NH2.CH3CO2H” is a synthetic peptide composed of multiple amino acids. Peptides like this one are often used in scientific research due to their ability to mimic natural biological processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this peptide involves solid-phase peptide synthesis (SPPS), a common method for creating peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added one by one in a specific sequence using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
In an industrial setting, the production of this peptide would involve large-scale SPPS. Automated peptide synthesizers are used to streamline the process, ensuring high yield and purity. The final product is typically lyophilized to obtain a stable powder form.
Analyse Chemischer Reaktionen
Types of Reactions
This peptide can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other residues to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like DIC and HOBt.
Major Products Formed
Oxidation: Methionine sulfoxide.
Reduction: Free thiols from disulfide bonds.
Substitution: Modified peptides with altered amino acid sequences.
Wissenschaftliche Forschungsanwendungen
This peptide has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic effects, such as antimicrobial activity or as a drug delivery vehicle.
Industry: Utilized in the development of peptide-based materials and biosensors.
Wirkmechanismus
The mechanism of action of this peptide depends on its specific sequence and structure. It can interact with various molecular targets, such as enzymes, receptors, and other proteins. These interactions can modulate biological pathways, leading to effects like inhibition of enzyme activity or activation of signaling cascades.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
H-DL-Ser-DL-Asn-DL-Leu-DL-Ser-DL-xiThr-DL-Asu-DL-Val-DL-Leu-Gly-DL-Lys-DL-Leu-DL-Ser-DL-Gln-DL-Glu-DL-Leu-DL-His-DL-Lys-DL-Leu-DL-Gln-DL-xiThr-DL-Tyr-DL-Pro-DL-Arg-DL-xiThr-DL-Asp-DL-Val-Gly-DL-Ala-Gly-DL-xiThr-DL-Pro-NH2: A similar peptide with a different sequence.
H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-OH: Another peptide with a shorter sequence but similar functional groups.
Uniqueness
The uniqueness of this peptide lies in its specific sequence, which determines its structure and function. The presence of multiple acidic residues (aspartic acid and glutamic acid) and basic residues (lysine and arginine) allows for diverse interactions with other molecules, making it a versatile tool in research.
This detailed article provides a comprehensive overview of the compound “H-DL-Asp-DL-Leu-DL-Ser-DL-Lys-DL-Gln-DL-Met-DL-Glu-DL-Glu-DL-Glu-DL-Ala-DL-Val-DL-Arg-DL-Leu-DL-Phe-DL-xiIle-DL-Asp-DL-Trp-DL-Leu-DL-Lys-DL-Asn-Gly-Gly-DL-Pro-DL-Ser-DL-Ser-Gly-DL-Ala-DL-Pro-DL-Pro-DL-Pro-DL-Ser-NH2CH3CO2H”
Eigenschaften
Molekularformel |
C150H236N40O49S |
|---|---|
Molekulargewicht |
3415.8 g/mol |
IUPAC-Name |
acetic acid;4-[[2-[[2-[[2-[[5-amino-2-[[6-amino-2-[[2-[[2-[(2-amino-3-carboxypropanoyl)amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-5-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[6-amino-1-[[4-amino-1-[[2-[[2-[2-[[1-[[1-[[2-[[1-[2-[2-[2-[(1-amino-3-hydroxy-1-oxopropan-2-yl)carbamoyl]pyrrolidine-1-carbonyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C148H232N40O47S.C2H4O2/c1-14-77(10)119(144(232)178-99(64-117(206)207)137(225)176-97(61-81-65-158-84-32-19-18-31-82(81)84)136(224)174-94(58-74(4)5)133(221)164-86(34-21-23-50-150)127(215)177-98(63-109(153)194)123(211)160-66-110(195)159-68-112(197)185-52-25-36-104(185)141(229)182-103(72-192)140(228)180-101(70-190)124(212)161-67-111(196)162-79(12)145(233)187-54-27-38-106(187)147(235)188-55-28-39-107(188)146(234)186-53-26-37-105(186)142(230)179-100(69-189)120(154)208)184-138(226)96(60-80-29-16-15-17-30-80)175-134(222)95(59-75(6)7)173-128(216)87(35-24-51-157-148(155)156)171-143(231)118(76(8)9)183-121(209)78(11)163-125(213)89(41-45-113(198)199)167-130(218)90(42-46-114(200)201)168-131(219)91(43-47-115(202)203)169-132(220)92(48-56-236-13)170-129(217)88(40-44-108(152)193)166-126(214)85(33-20-22-49-149)165-139(227)102(71-191)181-135(223)93(57-73(2)3)172-122(210)83(151)62-116(204)205;1-2(3)4/h15-19,29-32,65,73-79,83,85-107,118-119,158,189-192H,14,20-28,33-64,66-72,149-151H2,1-13H3,(H2,152,193)(H2,153,194)(H2,154,208)(H,159,195)(H,160,211)(H,161,212)(H,162,196)(H,163,213)(H,164,221)(H,165,227)(H,166,214)(H,167,218)(H,168,219)(H,169,220)(H,170,217)(H,171,231)(H,172,210)(H,173,216)(H,174,224)(H,175,222)(H,176,225)(H,177,215)(H,178,232)(H,179,230)(H,180,228)(H,181,223)(H,182,229)(H,183,209)(H,184,226)(H,198,199)(H,200,201)(H,202,203)(H,204,205)(H,206,207)(H4,155,156,157);1H3,(H,3,4) |
InChI-Schlüssel |
SJMVPDWIYVIBHG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NCC(=O)N3CCCC3C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)N6CCCC6C(=O)NC(CO)C(=O)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)N.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,6-dimethyl-N-[1-(2-methylphenyl)ethylideneamino]-1,4,5,6-tetrahydropyrimidin-2-amine](/img/structure/B14799827.png)
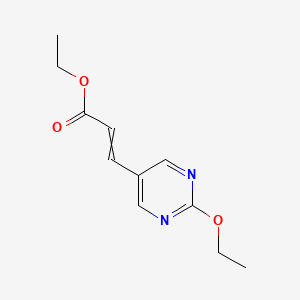

![2-amino-N-[3-methyl-1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butyl]-3-phenylpropanamide;hydrochloride](/img/structure/B14799840.png)
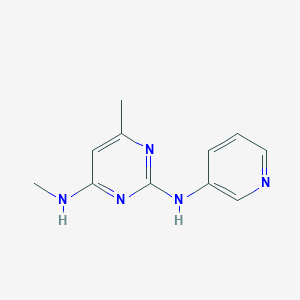
![(1R,5S)-8-propan-2-yl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B14799858.png)
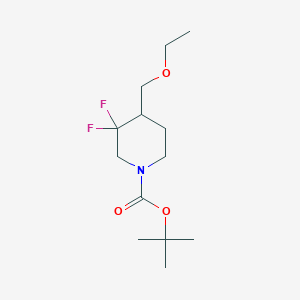
![N-[benzyl(methyl)carbamothioyl]-2-nitrobenzamide](/img/structure/B14799865.png)
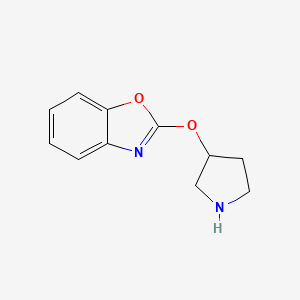
![methyl 2-[(3R)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate](/img/structure/B14799870.png)
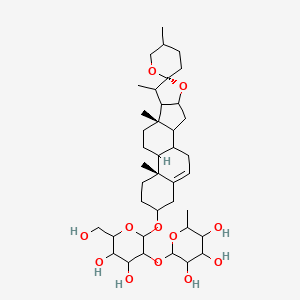
![4-N-[4-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-6-yl]-6-chloro-2-propylsulfanylpyrimidine-4,5-diamine](/img/structure/B14799883.png)
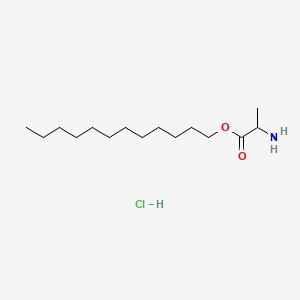
![2-amino-N-[(3-chloropyrazin-2-yl)methyl]-N-methylpropanamide](/img/structure/B14799895.png)
